molecular formula C19H19NO3S B2370047 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide CAS No. 863021-13-0

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide

Cat. No.: B2370047
CAS No.: 863021-13-0
M. Wt: 341.43
InChI Key: IYPKSYBUXNTFEW-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide is a chemical compound that belongs to the class of heterocyclic compounds It features a 1,1-dioxido-2,3-dihydrothiophene ring, which is a sulfur-containing five-membered ring, and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide typically involves the reaction of a suitable thiophene derivative with a diphenylpropanamide precursor. One common method involves the oxidation of a dihydrothiophene compound to introduce the 1,1-dioxido functionality, followed by amide bond formation with the diphenylpropanamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids, followed by amide coupling reactions using reagents like carbodiimides or acyl chlorides. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxido groups, yielding a dihydrothiophene derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Further oxidized thiophene derivatives.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Substituted phenyl or thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide is used as an intermediate for the synthesis of more complex molecules

Biology

Medicine

In pharmaceutical research, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In materials science, this compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido groups on the thiophene ring can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylacetamide

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide is unique due to its specific combination of a dioxido-thiophene ring and a diphenylpropanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-19(12-11-16-7-3-1-4-8-16)20(17-9-5-2-6-10-17)18-13-14-24(22,23)15-18/h1-10,13-14,18H,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPKSYBUXNTFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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